Bromine Substituent Positioning: N1-(4-Bromobenzyl) on Indole Versus C4/C5/C6/C7 Ring Bromination in Published SAR
Published SAR on the indole-3-thioacetamide scaffold demonstrates that bromine substitution directly on the indole ring (positions 4, 5, 6, or 7) significantly enhances SARS-CoV-2 RdRp inhibitory activity. Compounds with 4-Br or 7-Br on the indole ring (series 6c1–6c8) exhibited IC₅₀ values ranging from 4.55 ± 0.25 μM to 10.72 ± 1.11 μM, compared to 6.81 ± 1.03 μM to 26.92 ± 3.54 μM for the corresponding non-brominated analogs (series 6a1–6a6, 6b1–6b7) [1]. Compound 681274-29-3 relocates the bromine atom from the indole ring to the para-position of an N1-benzyl substituent—a substitution pattern that has not been evaluated in any published SAR study. This repositioning is expected to alter the compound's binding pose, electronic distribution, and steric profile relative to the 4-Br-indole analogs, as the bromine is now projected into a different region of the target binding pocket [1].
| Evidence Dimension | Bromine position and its effect on SARS-CoV-2 RdRp inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | N1-(4-bromobenzyl) substitution on indole nitrogen; no experimental IC₅₀ data available |
| Comparator Or Baseline | Published 4-Br-indole analog 6d5: IC₅₀ = 1.11 ± 0.05 μM (SARS-CoV-2 RdRp); 4-Br-indole analog 6d1: IC₅₀ = 4.73 ± 0.67 μM; Non-brominated analog 6b1: IC₅₀ = 6.81 ± 1.03 μM [1] |
| Quantified Difference | Not calculable due to absence of direct experimental data for 681274-29-3. Structural difference: bromine relocated from indole ring to exocyclic N1-benzyl position. |
| Conditions | Cell-based Gaussia luciferase (Gluc) reporter assay for SARS-CoV-2 RdRp inhibition; HEK293T cells co-transfected with nsp12, nsp7, nsp8, and CoV-Gluc reporter plasmid; remdesivir used as positive control (IC₅₀ = 1.19 ± 0.36 μM) [1] |
Why This Matters
The unique N1-(4-bromobenzyl) substitution pattern represents an unexplored vector in indole-3-thioacetamide SAR, making 681274-29-3 a structurally distinct tool compound for probing RdRp binding pocket tolerance to exocyclic hydrophobic substituents.
- [1] Zhang GN, Li Q, Zhao J, et al. Discovery and optimization of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides as novel SARS-CoV-2 RdRp inhibitors. Eur J Med Chem. 2021;223:113622. doi:10.1016/j.ejmech.2021.113622 View Source
